molecular formula C12H17N3S B112380 5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine CAS No. 26526-57-8

5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine

Cat. No.: B112380
CAS No.: 26526-57-8
M. Wt: 235.35 g/mol
InChI Key: FBIPRWDBYYCKHA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit the interleukin-6 (il-6)/jak/stat3 pathway . IL-6 is a cytokine involved in inflammation and the maturation of B cells, and the JAK/STAT3 pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell.

Mode of Action

It can be inferred from similar compounds that it may interact with its targets, possibly inhibiting the il-6/jak/stat3 pathway, leading to changes in cellular activity .

Biochemical Pathways

Based on the potential target, it can be inferred that the compound may affect the il-6/jak/stat3 pathway . This pathway plays a crucial role in immune response, hematopoiesis, inflammation, and cancer.

Result of Action

Similar compounds have shown inhibitory activity against tyrosyl-dna phosphodiesterase 1 (tdp1), a dna repair enzyme . Inhibition of TDP1 can reduce the efficacy of some anticancer drugs targeting topoisomerase 1 (TOP1), making it a promising target for antitumor therapy when combined with TOP1 poisons .

Preparation Methods

Biological Activity

5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine is a compound that combines the adamantane scaffold with a thiadiazole moiety, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a rigid adamantane structure that contributes to its unique chemical properties. The synthesis typically involves the cyclization of thiosemicarbazides derived from adamantane derivatives. For example, one method includes treating adamantane-1-carbohydrazide with isothiocyanates to yield 1,3,4-thiadiazole derivatives .

Antimicrobial Activity

This compound derivatives have shown considerable antimicrobial activity. A study involving a series of thiadiazole-based thiazolidinones demonstrated that compounds derived from this scaffold exhibited potent antibacterial effects against various Gram-positive and Gram-negative bacteria. Notably, one derivative outperformed standard antibiotics like streptomycin and ampicillin .

CompoundActivity (MIC)Reference
Compound 80.5 µg/mL (S. typhimurium)
Compound 101 µg/mL (E. coli)
Streptomycin2 µg/mL (S. aureus)

Antiviral Activity

The adamantane moiety is known for its antiviral properties, particularly against influenza and HIV viruses. Studies have indicated that derivatives of 1,3,4-thiadiazole also exhibit antiviral activities. The combination of these two structures may enhance their efficacy against viral pathogens .

Anticancer Activity

Recent research has highlighted the potential of 5-adamantyl thiadiazole derivatives in cancer treatment. A series of compounds were synthesized and evaluated for their anti-proliferative effects on cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). Some derivatives showed IC50 values in the nanomolar range against wild-type and mutant EGFR, indicating significant anticancer potential .

CompoundCell LineIC50 (nM)Reference
Compound 17A54937.85
Lapatinib (control)A54931.8
Compound 14cHepG271.5

The mechanism by which these compounds exert their biological effects is multifaceted:

  • Antimicrobial : The thiadiazole ring can interact with bacterial enzymes such as MurA and MurB, disrupting cell wall synthesis .
  • Antiviral : The adamantane structure may inhibit viral replication by interfering with viral ion channels .
  • Anticancer : These compounds induce apoptosis in cancer cells by upregulating pro-apoptotic factors (BAX) and downregulating anti-apoptotic factors (Bcl-2) .

Case Studies

Case Study 1 : Antimicrobial Efficacy

A study evaluated the efficacy of various thiadiazole derivatives against resistant strains like MRSA and Pseudomonas aeruginosa. The results indicated that several derivatives exhibited superior antibacterial activity compared to conventional antibiotics, suggesting their potential as new therapeutic agents in treating resistant infections .

Case Study 2 : Anticancer Properties

In vitro studies on the anti-proliferative effects of adamantane-thiadiazole derivatives against multiple cancer cell lines revealed that certain compounds not only inhibited growth but also triggered apoptosis through specific molecular pathways. This highlights their potential for development into effective anticancer drugs .

Properties

IUPAC Name

5-(1-adamantyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3S/c13-11-15-14-10(16-11)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIPRWDBYYCKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351610
Record name 5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26526-57-8
Record name 5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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